molecular formula C4H7N7O2 B3727554 (Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE

(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE

Cat. No.: B3727554
M. Wt: 185.15 g/mol
InChI Key: ACHCMRLDVTXWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,2,5-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The presence of amino and hydroxy groups further enhances its reactivity and potential for diverse chemical transformations.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Information on the safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

This would involve a review of the current state of research on the compound and where future research might be headed. This could include potential applications, unanswered questions, or new methods for synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a dicarboxylic acid derivative, the introduction of amino and hydroxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while substitution reactions can introduce alkyl or acyl groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is investigated for its therapeutic potential. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in pharmaceutical research.

Industry

In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but differ in the position of nitrogen and oxygen atoms.

    1,3,4-Oxadiazole Derivatives: Another class of oxadiazole compounds with different substitution patterns.

    Triazole Derivatives: Compounds containing a five-membered ring with three nitrogen atoms, offering different reactivity and applications.

Uniqueness

(Z,Z)-N’3-AMINO-N’4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCMRLDVTXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1C(=NO)N)C(=NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1/C(=N/O)/N)/C(=N/N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE
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(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE
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(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE
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(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE
Reactant of Route 6
(Z,Z)-N'3-AMINO-N'4-HYDROXY-1,2,5-OXADIAZOLE-3,4-DICARBOXIMIDAMIDE

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